molecular formula C18H15FN6O2 B2734173 3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892770-34-2

3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine

Cat. No. B2734173
CAS RN: 892770-34-2
M. Wt: 366.356
InChI Key: VIJPNMAZRGPDPF-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a fluorophenyl group, an oxadiazolyl group, and a triazolylamine group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties.

Scientific Research Applications

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, which are structurally similar to the compound , has demonstrated significant antimicrobial properties. These compounds, synthesized from various chemical reactions, were tested against a range of microorganisms and displayed varying degrees of activity. For example, studies have found that some newly synthesized triazole and oxadiazole derivatives possess good to moderate antimicrobial activity against tested strains (Bektaş et al., 2007; Başoğlu et al., 2013).

Anticancer Evaluation

A series of compounds, including those with 1,2,4-oxadiazol and triazole moieties, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicate that such compounds demonstrate good to moderate activity, suggesting their potential in developing new cancer therapies (Yakantham et al., 2019).

Photoinduced Molecular Rearrangements

Research on the photochemistry of 1,2,4-oxadiazoles has revealed the possibility of photoinduced molecular rearrangements, leading to the formation of triazoles and other heterocyclic compounds. This study highlights the potential of using light to induce significant structural transformations in chemical compounds, which could be useful in synthetic organic chemistry and materials science (Buscemi et al., 1996).

Luminescent Materials

The synthesis of copoly(aryl ether)s incorporating oxadiazole and triazole segments has been explored for their potential in creating luminescent materials. These studies have focused on understanding how structural manipulation can influence the optical and electrochemical properties of materials, potentially leading to applications in organic electronics and photonics (Chen & Chen, 2004).

Fluorescent Chemosensors

Polytriazole-based materials, combining 1,2,4-oxadiazole and triazole units, have been developed as fluorescent chemosensors for detecting metal ions such as Ag+. This research demonstrates the utility of integrating different heterocyclic moieties to create sensitive and selective sensors for environmental monitoring and analytical chemistry (Cao et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities . This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses.

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c1-2-26-12-9-7-11(8-10-12)25-16(20)15(22-24-25)18-21-17(23-27-18)13-5-3-4-6-14(13)19/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJPNMAZRGPDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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